4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHHLKDOJOELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chlorophenol with 4-bromophenylsulfonyl chloride to form 4-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Chemical Reactions Analysis
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique structural features.
Biology
The compound has been investigated for its antimicrobial properties , exhibiting activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits key metabolic enzymes, leading to cell death.
Medicine
Research has focused on its potential as a therapeutic agent in treating infectious diseases due to its antimicrobial activity. Additionally, its effects on neurotransmitter systems suggest applications in managing mood disorders and pain.
The following table summarizes the biological activities associated with 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial growth in vitro against resistant strains, highlighting its potential in treating infections.
- Antidepressant Effects : In animal models, compounds similar to this one showed a marked decrease in depressive symptoms through enhanced serotonin levels, suggesting therapeutic potential in mood disorders.
- Pain Management : Research indicated that the compound effectively alleviated neuropathic pain by inhibiting norepinephrine transporters, leading to reduced pain perception.
Mechanism of Action
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, highlighting substituent effects:
*Calculated based on molecular formula C₁₆H₁₅ClNO₄S.
Key Observations:
- Hydrogen-Bonding Capacity: Sulfonyl-containing derivatives exhibit stronger hydrogen-bonding interactions than non-sulfonyl analogs (e.g., 4-(4-nitrophenyl)morpholine), influencing crystal packing and solubility .
- Metabolic Stability : Sulfur atoms in thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) are prone to oxidation, whereas the sulfonyl group in the target compound offers greater metabolic stability .
Biological Activity
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine is a synthetic compound with significant pharmacological potential. This article reviews its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its role in various biological activities. Its structure includes a sulfonyl group and a chlorophenoxy moiety, contributing to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an inhibitor of norepinephrine and serotonin transporters, which are crucial in the treatment of mood disorders and pain management .
Key Mechanisms:
- Monoamine Transporter Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft .
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress within cells.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antidepressant Effects : Its action on serotonin and norepinephrine transporters suggests potential use in treating depression and anxiety disorders.
- Analgesic Properties : By inhibiting norepinephrine reuptake, it may alleviate pain symptoms associated with various conditions .
- Anticancer Potential : Some studies indicate that morpholine derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .
Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Inhibition of norepinephrine/serotonin reuptake | |
| Analgesic | Modulation of pain pathways | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antidepressant Efficacy : In a controlled study, compounds similar to this compound were shown to significantly reduce depressive symptoms in animal models by increasing serotonin levels .
- Pain Management : Another study highlighted the analgesic effects observed in models of neuropathic pain, where the compound's ability to inhibit norepinephrine transporters resulted in reduced pain perception .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine?
- Methodology : The synthesis typically involves a sulfonylation reaction between 4-(2-chlorophenoxy)benzenesulfonyl chloride and morpholine. Key steps include:
- Sulfonyl chloride activation : React the sulfonyl chloride derivative with a base (e.g., triethylamine) to generate the reactive sulfonate intermediate.
- Nucleophilic substitution : Introduce morpholine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Q. How should researchers handle safety and storage protocols for this compound?
- Safety Measures :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dust formation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify sulfonyl and morpholine moieties (e.g., sulfonyl S=O group absence in ¹H NMR, morpholine ring protons at δ 2.5–3.5 ppm).
- FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for sulfonyl-morpholine derivatives?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from conformational flexibility of the morpholine ring.
- Approach : Perform variable-temperature NMR (VT-NMR) to study ring dynamics. Compare with X-ray crystallography data (e.g., chair conformation in morpholine derivatives) to correlate solution- and solid-state structures .
- Computational support : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and identify dominant conformers .
Q. What strategies optimize reaction yields when introducing the morpholine moiety?
- Key Variables :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine but may increase side reactions.
- Catalysis : Add KI or tetrabutylammonium iodide (TBAI) to facilitate phase-transfer catalysis in biphasic systems.
Q. How can researchers evaluate the biological activity of this compound in disease models?
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations.
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
Q. What methodologies address stability challenges in sulfonyl-morpholine derivatives?
- Degradation pathways : Hydrolysis of the sulfonyl group under acidic/basic conditions or oxidation of the morpholine ring.
- Mitigation :
- pH control : Formulate in buffered solutions (pH 6–8) for in vitro studies.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Root cause analysis : Variability often stems from impurities in starting materials (e.g., 4-(2-chlorophenoxy)benzenesulfonyl chloride purity).
- Solutions :
- Quality control : Source reagents with ≥98% purity (HPLC-certified) and validate via ¹H NMR before use.
- Process standardization : Document reaction parameters (e.g., stirring rate, cooling rate) to ensure reproducibility .
Q. What statistical approaches validate biological activity data?
- Data validation :
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
- Replicates : Perform triplicate experiments with independent compound batches to assess biological variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
